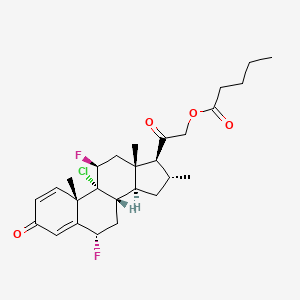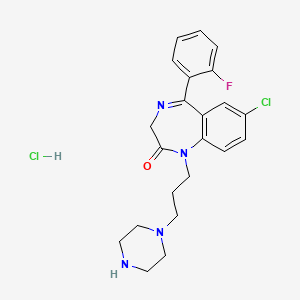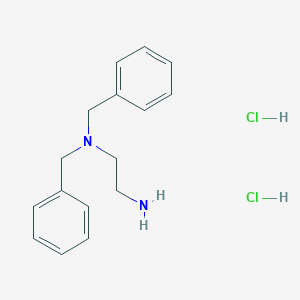
N',N'-dibenzylethane-1,2-diamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’-dibenzylethane-1,2-diamine;dihydrochloride is a chemical compound that has garnered attention in various fields of research, including medical, environmental, and industrial applications. It is a white crystalline powder that is soluble in water and ethanol. This compound belongs to the group of diamines and is known for its diverse properties, making it an ideal candidate for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dibenzylethane-1,2-diamine;dihydrochloride typically involves the reaction of ethylenediamine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the final product in its pure form .
Industrial Production Methods
Industrial production of N’,N’-dibenzylethane-1,2-diamine;dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
N’,N’-dibenzylethane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidation products.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or other oxidized derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted diamines with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’,N’-dibenzylethane-1,2-diamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as an intermediate in the synthesis of cephalosporin and penicillin antibiotics.
Industry: The compound is used in the production of polymers and as a curing agent in epoxy resins.
Wirkmechanismus
The mechanism of action of N’,N’-dibenzylethane-1,2-diamine;dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. This interaction is facilitated by the presence of the diamine functional groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-dimethylethylenediamine: This compound has similar diamine functionality but with methyl groups instead of benzyl groups.
Ethylenediamine: A simpler diamine with no substituents on the nitrogen atoms.
N,N’-dibenzylethylenediamine: Similar to N’,N’-dibenzylethane-1,2-diamine;dihydrochloride but without the hydrochloride component.
Uniqueness
N’,N’-dibenzylethane-1,2-diamine;dihydrochloride is unique due to its ability to form stable complexes with a wide range of biological and chemical targets. This property makes it highly valuable in various research and industrial applications, particularly in the synthesis of antibiotics and polymers .
Eigenschaften
Molekularformel |
C16H22Cl2N2 |
|---|---|
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
N',N'-dibenzylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C16H20N2.2ClH/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;;/h1-10H,11-14,17H2;2*1H |
InChI-Schlüssel |
YKBZFOIKXMUWTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCN)CC2=CC=CC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


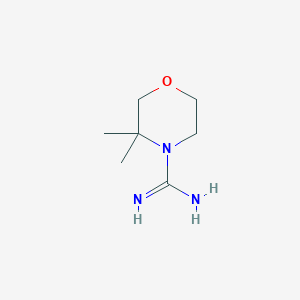
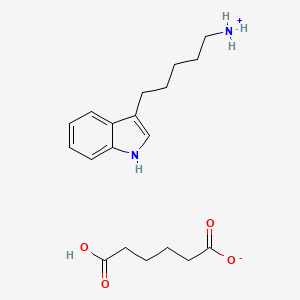


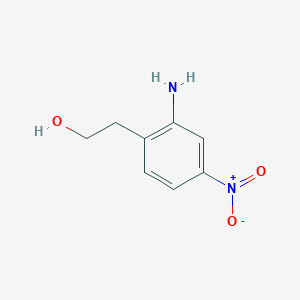
![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)
